Boc-Arg(NO2)-OH Boc-Arg(NO2)-OH
Brand Name: Vulcanchem
CAS No.: 2188-18-3
VCID: VC21538701
InChI: InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol

Boc-Arg(NO2)-OH

CAS No.: 2188-18-3

VCID: VC21538701

Molecular Formula: C11H21N5O6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-Arg(NO2)-OH - 2188-18-3

Description

Boc-Arg(NO2)-OH, also known as N-α-tert-butoxycarbonyl-N-ω-nitro-L-arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro (NO2) substituent on the side chain. This compound is of interest due to its structural similarity to arginine and its potential biological activities, particularly in modulating nitric oxide synthase activity and influencing physiological processes like vasodilation and immune response .

Synthesis and Applications

The synthesis of Boc-Arg(NO2)-OH typically involves protecting the amino group with a Boc group and introducing a nitro substituent on the arginine side chain. This compound is used in peptide synthesis, where the nitro group can act as a protecting group to prevent unwanted side reactions, such as the formation of δ-lactams . Boc-Arg(NO2)-OH is also utilized in the preparation of synthetic peptides, which can have various biological activities .

Research Findings

Research on Boc-Arg(NO2)-OH highlights its stability and reactivity in peptide synthesis. The nitro group is effective in preventing δ-lactam formation, a common side reaction during arginine incorporation in solid-phase peptide synthesis . This property makes Boc-Arg(NO2)-OH a valuable compound in peptide chemistry.

Comparison with Similar Compounds

Boc-Arg(NO2)-OH is compared with other arginine derivatives, such as Boc-D-Arg(NO2)-OH, Fmoc-Arg(NO2)-OH, and Boc-Arg(Pbf)-OH, each having unique characteristics:

CompoundStructure FeaturesUnique Aspects
Boc-D-Arg(NO2)-OHBoc protecting group; nitro substitution; D-isomerAltered biological activity due to chirality
Fmoc-Arg(NO2)-OHFmoc protecting group; nitro substitutionDifferent protective strategy affecting reactivity
Boc-Arg(Pbf)-OHPbf protecting group instead of BocDifferent deprotection conditions
Boc-Arg(NO2)-OHBoc protecting group; nitro substitution; L-isomerStability in peptide synthesis and biological activity
CAS No. 2188-18-3
Product Name Boc-Arg(NO2)-OH
Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
IUPAC Name (2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
Standard InChIKey OZSSOVRIEPAIMP-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
Synonyms Boc-Arg(NO2)-OH;2188-18-3;n-boc-n'-nitro-l-arginine;(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid;SBB064181;n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine;Nalpha-Boc-Nomega-nitro-L-arginine;C11H21N5O6;EINECS218-580-0;PubChem12925;Boc-L-Arginine(Nitro);N-Boc-Arg(NO2);AC1Q5XNS;AC1L2O4L;BOC-L-Arg(NO2)-OH;MLS006011690;15470_ALDRICH;BOC-ARGININE(NO2)-OH;SCHEMBL7424943;N|A-Boc-N|O-nitro-L-arginine;SCHEMBL13194551;15470_FLUKA;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-;MolPort-000-146-167;OZSSOVRIEPAIMP-ZETCQYMHSA-N
PubChem Compound 75141
Last Modified Aug 15 2023

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